Dansyl-l-serine

Description

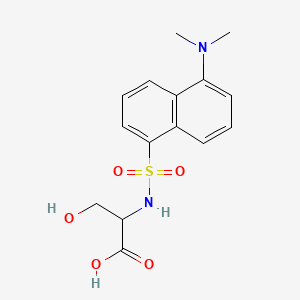

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18N2O5S |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20) |

InChI Key |

MGWCYXPXWCPETA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Dansyl-l-serine

Direct Dansylation of l-Serine

The most common and straightforward method to prepare this compound involves the reaction of l-serine with dansyl chloride under controlled conditions. This derivatization enhances the chromatographic and detection properties of l-serine.

Procedure Overview

- Reagents and Solvents : l-serine, dansyl chloride (5-dimethylamino-1-naphthalenesulfonyl chloride), acetonitrile, and a suitable buffer (commonly lithium carbonate or sodium bicarbonate).

- Reaction Conditions : The reaction is typically performed in an alkaline buffer solution at room temperature or slightly elevated temperatures (25–60 °C).

- Reaction Time : Usually ranges from 15 to 60 minutes, depending on the protocol.

- Post-reaction Treatment : The reaction mixture is often protected from light to prevent degradation, filtered through a membrane (e.g., 0.45 μm polyethersulfone), and degassed by sonication before analysis or further purification.

Example from Literature

Synthesis via Protected l-Serine Derivatives

In more complex synthetic routes, l-serine is first chemically protected to prevent side reactions, then coupled with dansyl chloride or related reagents.

Protective Group Strategy

- Protection : l-serine’s hydroxyl group is protected using tetrahydropyranyl (THP) ether formation by reaction with dihydropyran in the presence of pyridinium p-toluenesulfonate.

- Coupling : The protected l-serine derivative is then coupled with dansyl chloride or other amine-reactive reagents using coupling agents such as 1,3-dicyclohexylcarbodiimide and catalysts like 4-(dimethylamino)pyridine.

- Deprotection : After coupling, protective groups are removed under acidic conditions (e.g., treatment with pyridinium p-toluenesulfonate followed by hydrochloric acid in ethanol) to yield this compound.

This method is more suited for preparing this compound derivatives with enhanced stability or for incorporation into more complex molecules.

Optimization of Derivatization Conditions

Several parameters critically influence the efficiency and yield of dansylation:

- pH of Reaction Medium : Optimal pH is alkaline (around 8.5 to 9.5) to facilitate nucleophilic attack by the amino group on dansyl chloride.

- Dansyl Chloride Concentration : An excess of dansyl chloride (at least three times the molar amount of l-serine) ensures complete derivatization.

- Temperature and Time : Reaction times from 15 to 60 minutes at room temperature or up to 60 °C have been reported; higher temperatures accelerate the reaction but may risk degradation.

- Light Protection : Dansyl derivatives are sensitive to light; reactions and storage are performed in the dark to maintain stability.

Purification and Characterization

After derivatization, this compound is typically purified by:

- Filtration : Removal of particulates using 0.45 μm membrane filters.

- Chromatography : High-performance liquid chromatography (HPLC) is used to separate the this compound from unreacted reagents and byproducts.

- Verification : Characterization by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), ultraviolet-visible (UV-Vis) detection, and fluorescence detection confirms the identity and purity of the compound.

Data Tables Summarizing Preparation Parameters and Outcomes

Research Outcomes and Analytical Performance

- Sensitivity and Stability : Dansylation significantly enhances the fluorescence and mass spectrometric detection sensitivity of l-serine, enabling detection at low concentrations with good reproducibility.

- Reaction Efficiency : Optimized conditions yield near-quantitative conversion of l-serine to this compound, with minimal side reactions or degradation products.

- Structural Confirmation : Mass spectrometric and nuclear magnetic resonance (NMR) analyses confirm the expected molecular structure of this compound, including characteristic mass-to-charge ratios and coupling constants.

- Application in Complex Matrices : The derivatization method is robust enough for use in biological and food samples, facilitating the analysis of amino acids in complex matrices with high specificity.

Chemical Reactions Analysis

Types of Reactions

Dansyl-l-serine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: The reaction with dansyl chloride in the presence of a base such as sodium bicarbonate.

Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide.

Reduction Reactions: Reduction can be carried out using reducing agents like sodium borohydride.

Major Products Formed

The major product formed from the reaction of L-serine with dansyl chloride is this compound itself. Other products can include various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Fluorescent Labeling in Protein Studies

Dansyl-l-serine is extensively used for labeling proteins due to its fluorescent properties. The dansyl group allows for the visualization of proteins in various experimental setups, facilitating studies on protein dynamics, interactions, and conformational changes.

- Protein Sequencing and Analysis : this compound can be utilized in conjunction with dansyl chloride to label amino acids for sequencing purposes. The fluorescent adducts formed are useful for detecting and quantifying proteins through fluorescence spectroscopy .

- Case Study : A study demonstrated that dansylation of peptides can enhance the detection sensitivity in mass spectrometry, providing insights into protein structure and function. The dansylated peptides exhibited distinct fluorescence characteristics that allowed for better resolution during analysis .

Investigating Protein Folding and Dynamics

The ability of this compound to interact with other amino acids makes it a valuable tool for studying protein folding.

- Fluorescence Resonance Energy Transfer (FRET) : this compound can be used as a donor in FRET experiments when paired with acceptor molecules like tryptophan. This technique helps elucidate the folding pathways of proteins by monitoring energy transfer between the donor and acceptor .

- Research Findings : In a specific experiment, researchers observed that the incorporation of this compound into proteins significantly affected their folding kinetics, suggesting its potential role as a probe for understanding protein misfolding diseases .

Role in Neurobiology and Therapeutics

Recent studies have explored the therapeutic potential of l-serine and its derivatives, including this compound, in neurodegenerative diseases.

- Neuroprotective Effects : High-dose oral administration of l-serine has been shown to improve clinical outcomes in patients with hereditary sensory and autonomic neuropathy (HSAN). The findings suggest that l-serine supplementation may enhance neuronal health and function .

- Case Study : A randomized trial indicated that l-serine supplementation led to significant improvements in clinical measures of disease progression among HSAN patients, highlighting its potential as a therapeutic agent .

Applications in Mass Spectrometry

This compound has been employed as an additive to improve protein solubility and signal intensity during mass spectrometric analyses.

- Electrospray Ionization Mass Spectrometry (ESI-MS) : The addition of l-serine enhances the solubility of proteins, leading to improved signal intensity during ESI-MS experiments. This property is crucial for analyzing complex protein mixtures where detection sensitivity is paramount .

- Research Insights : A study reported that l-serine significantly increased protein signal intensity when mixed with various solvent systems, showcasing its utility in mass spectrometry for studying protein interactions and conformational states .

Table of Key Applications

Mechanism of Action

The primary mechanism by which Dansyl-l-serine exerts its effects is through its strong fluorescence. When exposed to ultraviolet light, the dansyl group emits a bright fluorescence, which can be detected and measured using spectroscopic techniques. This property makes it an excellent tool for tracking and quantifying molecules in various applications .

Comparison with Similar Compounds

Comparison with Similar Dansyl-Modified Amino Acids

Structural Differences

Dansyl-L-serine belongs to a family of dansylated amino acids, including:

- Dansyl-L-lysine (C₁₈H₂₅N₅O₄S): Contains a lysine side chain with a terminal amine group .

- Dansyl-L-phenylalanine (C₂₁H₂₀N₂O₅S): Features a hydrophobic phenyl group .

- Dansyl-L-arginine (C₁₈H₂₅N₅O₄S): Includes a guanidino group in the side chain .

- Dansyl-L-proline (C₁₆H₁₈N₂O₅S): Contains a cyclic secondary amine .

Key Structural Variations :

- Polarity: this compound’s hydroxyl group (−OH) increases polarity compared to phenylalanine (hydrophobic) but reduces it relative to lysine (amine) or arginine (guanidino).

- Charge : At physiological pH, lysine and arginine derivatives carry positive charges, while serine remains neutral.

Physical and Chemical Properties

Notes:

- Fluorescence intensity and λmax depend on the local environment. For example, this compound’s emission shifts in hydrophobic environments (e.g., cyclodextrin cavities) .

- Chromatographic behavior varies: this compound migrates 8 cm in TLC with lithium chloride, while phenylalanine migrates less due to hydrophobicity .

Functional and Application Differences

Chromatography

- This compound is separated using normal-phase TLC with 0.2 mol/L lithium chloride, achieving baseline separation from lysine and phenylalanine derivatives due to polarity differences .

- Migration Order : Lysine (most polar) > Serine > Proline > Phenylalanine (least polar).

Fluorescence Studies

- This compound is used to probe interactions with cyclodextrins, showing binding constants (K) of ~10³–10⁴ M⁻¹, comparable to dansyl-L-arginine but higher than hydrophobic derivatives like phenylalanine .

- Environmental Sensitivity : The hydroxyl group in serine enhances hydrogen bonding, making it more responsive to pH and solvent polarity changes than proline or phenylalanine.

Stability and Reactivity

Research Findings and Gaps

- Key Studies: this compound’s interaction with β-cyclodextrin was characterized via fluorescence quenching, revealing a 1:1 binding stoichiometry . Comparative TLC studies highlight its utility in separating complex amino acid mixtures .

- Gaps: Limited data on thermodynamic parameters (e.g., ΔH, ΔS) for binding interactions. Few studies directly compare fluorescence quantum yields across dansyl-amino acids.

Biological Activity

Dansyl-l-serine is a derivative of the amino acid serine, modified with a dansyl group, which enhances its fluorescence properties. This compound has garnered attention in various biological and pharmacological studies due to its potential roles in neurotransmission, neuroprotection, and other physiological processes. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound (C15H18N2O5S) is characterized by its dansyl moiety, which provides unique spectroscopic properties that facilitate the study of its interactions within biological systems. The structural formula is as follows:

Case Studies

-

L-Serine Supplementation in Neurological Disorders:

A randomized controlled trial demonstrated that high-dose L-serine supplementation slowed disease progression in patients with hereditary sensory autonomic neuropathy type I (HSAN1). The treatment group showed significant improvements compared to the placebo group . Given that this compound may share similar mechanisms due to its structural relationship with L-serine, it warrants further investigation. -

D-Serine and Cognitive Function:

A clinical study highlighted that D-serine supplementation improved cognitive functions in patients with schizophrenia. This suggests that compounds influencing D-serine levels could have therapeutic implications . The potential role of this compound in modulating D-serine levels could be explored in future research.

Data Tables

Q & A

Q. What are the established protocols for synthesizing and characterizing Dansyl-L-serine with high purity?

- Methodological Answer : Synthesis should follow reproducible protocols with detailed documentation of reaction conditions (solvent, temperature, stoichiometry) and purification steps (e.g., column chromatography, recrystallization) . Characterization requires:

- NMR Spectroscopy : Report H/C NMR chemical shifts, multiplicity, and coupling constants to confirm structure .

- HPLC Analysis : Use a C18 column with UV detection (λ = 250–340 nm) to verify purity (>98%) .

- Mass Spectrometry : Include ESI-MS or MALDI-TOF data for molecular ion validation .

Example Table:

| Technique | Key Parameters | Evidence |

|---|---|---|

| NMR | δ 8.5–6.5 ppm (aromatic), δ 3.8 ppm (serine CH) | |

| HPLC | Retention time: 8.2 min, mobile phase: MeCN/HO (70:30) |

Q. Which analytical techniques are prioritized for stability studies of this compound under varying pH?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to pH 2–12 buffers at 40°C for 14 days. Monitor degradation via:

- Fluorescence Spectroscopy : Track intensity changes (λ = 340 nm, λ = 510 nm) to assess photostability .

- UV-Vis Spectroscopy : Detect absorbance shifts indicative of structural changes .

- Statistical Validation : Use ANOVA to compare degradation rates across pH conditions .

Q. How should researchers validate this compound’s structural identity when discrepancies arise in spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ChemDraw simulations) .

- Control Experiments : Synthesize a reference standard (e.g., Dansyl-L-alanine) to isolate spectral artifacts .

- Peer Review : Share raw data (e.g., FID files for NMR) in supplementary materials for independent verification .

Q. What are the best practices for designing fluorescence assays with this compound in biological systems?

- Methodological Answer :

- Quenching Controls : Include controls with known quenchers (e.g., acrylamide) to assess environmental interference .

- Concentration Gradient : Test 1–100 µM ranges to avoid inner-filter effects .

- Data Normalization : Report fluorescence intensity relative to a stable internal standard (e.g., fluorescein) .

Q. How can researchers ensure reproducibility in this compound’s solubility measurements?

- Methodological Answer :

- Standardized Protocols : Use shake-flask method with equilibration (24 hr, 25°C) and HPLC quantification .

- Solvent Buffering : Maintain ionic strength (e.g., 0.1 M PBS) to minimize variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported fluorescence quantum yields (Φ) of this compound?

- Methodological Answer :

- Systematic Replication : Repeat measurements using identical instrumentation (e.g., integrating sphere for Φ calculation) .

- Meta-Analysis : Aggregate published Φ values, applying Cochran’s Q-test to assess heterogeneity .

- Environmental Controls : Standardize oxygen levels (e.g., nitrogen purging) to eliminate quenching variations .

Q. How can systematic reviews address publication bias in this compound’s biomolecular interaction studies?

- Methodological Answer :

- Database Mining : Use Boolean operators (e.g., "this compound AND (binding OR affinity)") across PubMed, SciFinder, and Reaxys .

- Risk-of-Bias Assessment : Apply ROBIS criteria to evaluate study quality (e.g., blinding in fluorescence assays) .

- FAIR Data Integration : Prioritize studies sharing raw datasets in repositories like Mendeley Data .

Q. What experimental designs elucidate this compound’s interactions in complex matrices (e.g., serum)?

- Methodological Answer :

- Competitive Binding Assays : Co-incubate with albumin or γ-globulins; quantify free this compound via ultrafiltration-LC/MS .

- Molecular Dynamics (MD) Simulations : Pair empirical data with docking studies (e.g., AutoDock Vina) to predict binding sites .

Q. How should researchers integrate computational and empirical data to predict this compound’s solvent behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.